2-Formyl-3,4,5-trichlorothiophene
Description
2-Formyl-3,4,5-trichlorothiophene is a substituted thiophene derivative featuring a formyl (-CHO) group at the 2-position and chlorine atoms at the 3-, 4-, and 5-positions of the aromatic ring. Thiophene, a sulfur-containing heterocycle, is widely utilized in pharmaceuticals, agrochemicals, and materials science due to its aromatic stability and functional versatility. The introduction of electron-withdrawing groups (EWGs) such as chlorine and the formyl moiety significantly alters the compound’s electronic properties, rendering it electron-deficient. This deactivation impacts its reactivity in electrophilic substitution reactions and influences its physical properties, including solubility and melting point.
Properties
CAS No. |
66729-79-1 |
|---|---|
Molecular Formula |
C5HCl3OS |
Molecular Weight |
215.5 g/mol |
IUPAC Name |
3,4,5-trichlorothiophene-2-carbaldehyde |
InChI |
InChI=1S/C5HCl3OS/c6-3-2(1-9)10-5(8)4(3)7/h1H |
InChI Key |
WHAANKKZROAKJB-UHFFFAOYSA-N |
SMILES |
C(=O)C1=C(C(=C(S1)Cl)Cl)Cl |
Canonical SMILES |
C(=O)C1=C(C(=C(S1)Cl)Cl)Cl |
Other CAS No. |
66729-79-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Key analogs include:
- 2-Formylthiophene : Lacks chlorine substituents, resulting in higher electron density and greater reactivity toward electrophiles compared to the trichloro derivative.
- 3,4,5-Trichlorothiophene : Devoid of the formyl group, this compound exhibits reduced polarity and lower utility in condensation reactions (e.g., Schiff base formation).
- 2-Chloro-3,4,5-trichlorothiophene : Substitutes the formyl group with an additional chlorine, further deactivating the ring but enhancing stability toward oxidation.
Physical Properties
Hypothetical data based on electronic and steric effects:
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in Polar Solvents |
|---|---|---|---|
| 2-Formyl-3,4,5-trichlorothiophene | 219.5 | ~120–140 | Moderate (DMSO, DMF) |
| 2-Formylthiophene | 112.1 | ~30–50 | High (THF, acetone) |
| 3,4,5-Trichlorothiophene | 183.9 | ~80–100 | Low (chloroform, ether) |
The trichloro-formyl derivative’s higher molecular weight and polarity compared to 2-formylthiophene suggest elevated melting points and reduced solubility in non-polar solvents.
Reactivity
- Electrophilic Substitution : The combined electron-withdrawing effects of Cl and CHO groups make this compound less reactive than 2-formylthiophene. For instance, nitration or sulfonation would require harsher conditions.
- Nucleophilic Attack: The formyl group enables condensation reactions (e.g., with amines to form imines), a property absent in non-carbonyl analogs like 3,4,5-trichlorothiophene.
Notes on Provided Evidence
The evidence provided (Evidences 2 and 3) lists thiophene derivatives such as (S)-N-propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine () and 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (). These compounds feature thiophene rings coupled with complex amine or alcohol substituents rather than halogen-carbonyl systems.
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